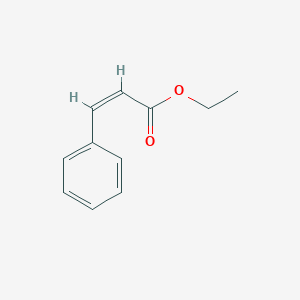

Ethyl cinnamate

Descripción general

Descripción

Ethyl cinnamate is the ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" . The p-methoxy derivative is reported to be a monoamine oxidase inhibitor .

Synthesis Analysis

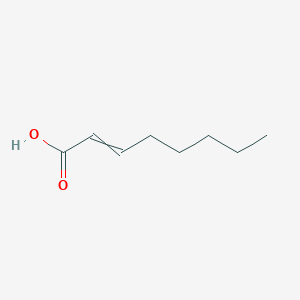

Ethyl cinnamate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid . It can also be prepared by Claisen-type condensation of ethyl acetate and benzaldehyde in the presence of sodium metal .Molecular Structure Analysis

The molecular formula of Ethyl cinnamate is C11H12O2 . The IUPAC name is ethyl (E)-3-phenylprop-2-enoate . The molecular weight is 176.21 g/mol .Chemical Reactions Analysis

Ethyl cinnamate is used in the synthesis of cinnamides and cinnamates, which have been evaluated for antimicrobial activity against pathogenic fungi and bacteria . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis

Ethyl cinnamate has a fruity and balsamic odor, reminiscent of cinnamon with an amber note . It has a density of 1.1±0.1 g/cm3, a boiling point of 269.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Ethyl Cinnamate: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Intermediary: Ethyl cinnamate is utilized as an intermediate in the pharmaceutical industry. It plays a crucial role in the synthesis of various medical compounds, aiding in the development of new drugs and therapies.

Organic Synthesis: In organic chemistry, Ethyl cinnamate serves as a key ingredient in synthesis processes. Its properties facilitate the creation of complex organic molecules, contributing to advancements in chemical research.

Tissue Clearing Procedures: A novel application of Ethyl cinnamate is in tissue clearing strategies. It helps in rendering tissues transparent for deep imaging, which is essential for studying complex biological structures .

Radioprotection Research: Ethyl cinnamate has been studied for its potential to protect normal liver cells from γ-radiation-induced damage. This could lead to new treatments that minimize the harmful effects of radiation exposure .

Neurobiology and Regeneration Studies: Researchers have employed Ethyl cinnamate extensively in axolotl research, exploring regeneration processes in biological tissues such as the brain and spinal cord .

Mecanismo De Acción

Target of Action

Ethyl cinnamate (EC) is a bioactive compound that has been found to exhibit antimicrobial activity . The primary targets of EC are the ergosterol present in the fungal plasmatic membrane and the cell wall . In the context of antibacterial activity, the presence of an isopropyl group is important . Molecular docking simulations suggest that the most likely targets of EC in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH .

Mode of Action

EC interacts directly with its targets, leading to changes in their function. For instance, EC directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

EC is a part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It is known that ec is the ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon , suggesting that it may be absorbed and distributed in the body through ingestion or inhalation

Result of Action

The action of EC results in the death of fungal and bacterial cells . EC exhibits antimicrobial activity, with fungicidal and bactericidal effects . It has been shown to inhibit the growth of Chlorella pyrenoidosa , and it has potential as a radioprotector .

Action Environment

The action of EC can be influenced by environmental factors. For instance, the pH can affect the solubility of EC and its derived flavonoids . Because EC is dissociated, it is more soluble in an alkaline environment . Additionally, EC’s antimicrobial and antifungal activities can be influenced by the specific conditions of the microbial environment .

Safety and Hazards

Direcciones Futuras

The use of cinnamic acid, from which Ethyl cinnamate is derived, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Ethyl cinnamate derivatives are also used in cosmetics all over the world as UV filters .

Propiedades

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl cinnamate | |

CAS RN |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

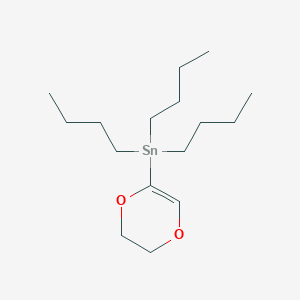

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ethyl cinnamate on algae?

A1: Research indicates that ethyl cinnamate exerts its toxic effects on algae like Chlorella vulgaris and Chlorella pyrenoidosa primarily by disrupting photosynthesis. [, ] It inhibits both the maximal photochemical efficiency (Fv/Fm) and actual photochemical efficiency (ΦPSII) of photosystem II (PSII). [, ] This disruption leads to a decrease in chlorophyll a content, indicating impaired photosynthetic capacity. []

Q2: Does ethyl cinnamate exhibit insecticidal or repellent properties?

A3: Yes, studies demonstrate that ethyl cinnamate possesses both insecticidal and repellent properties against various insects, including booklice (Liposcelis bostrychophila) and tobacco beetles (Lasioderma serricorne). [, ] This dual action makes ethyl cinnamate a potential candidate for developing natural insect control solutions.

Q3: What is the molecular formula and weight of ethyl cinnamate?

A3: Ethyl cinnamate has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol.

Q4: What spectroscopic techniques are commonly employed to characterize ethyl cinnamate?

A5: Infrared (IR) spectrophotometry and gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and characterize ethyl cinnamate. [, ] IR spectroscopy reveals the presence of specific functional groups, while GC-MS analysis provides information about the compound's molecular weight and fragmentation pattern. [, ]

Q5: Can ethyl cinnamate be used in cosmetic formulations?

A6: Yes, research suggests that ethyl cinnamate is a potential organic sunscreen agent. [, ] Studies have investigated its incorporation into cosmetic foundations, demonstrating its ability to enhance sun protection factor (SPF) while maintaining formulation stability. []

Q6: What is the role of ethyl cinnamate in tissue clearing for microscopy?

A7: Ethyl cinnamate has emerged as a promising clearing agent in microscopy due to its ability to render tissues transparent without significantly affecting the fluorescence of common fluorescent proteins. [, ] This property makes it valuable for imaging large and complex 3D structures within tissues. [, ]

Q7: How is ethyl cinnamate typically synthesized?

A8: Ethyl cinnamate is commonly synthesized through the esterification of cinnamic acid with ethanol. This reaction can be catalyzed by various agents, including strong acids like sulfuric acid [, , ], Lewis acids like stannic chloride pentahydrate [], solid superacids like SO42-/TiO2 [], and even immobilized enzymes like porcine pancreatic lipase. []

Q8: What factors influence the yield of ethyl cinnamate during synthesis?

A9: Several factors can impact the yield of ethyl cinnamate, including the type and amount of catalyst used, the molar ratio of reactants (cinnamic acid and ethanol), reaction temperature, and reaction time. [, , , , , ] Optimizing these parameters is crucial for achieving high yields of ethyl cinnamate.

Q9: Have there been any computational studies on ethyl cinnamate and its derivatives?

A10: Yes, molecular docking studies have been conducted to investigate the interaction of ethyl cinnamate and its derivatives with biological targets. For example, a study explored the binding of ethyl cinnamate and ethyl p-methoxycinnamate to the estrogen receptor protein (1QKM) to understand their potential estrogenic effects. []

Q10: How does the presence of a p-methoxy group affect the odor profile of cinnamic acid derivatives?

A11: Research on the aroma profile of galangal, which contains various cinnamic acid derivatives, indicates that the presence of a p-methoxy group significantly influences odor perception. [] While ethyl cinnamate exhibits a strong fruity odor, the introduction of a p-methoxy group in ethyl p-methoxycinnamate alters and weakens this odor. []

Q11: Does the structure of cinnamic acid derivatives impact their repellent activity?

A12: Yes, structural modifications of cinnamic acid derivatives can affect their repellency against insects. A study comparing the repellency of cinnamaldehyde, methyl cinnamate, and ethyl cinnamate against tobacco beetles revealed that cinnamaldehyde exhibited the strongest repellent activity, followed by methyl cinnamate and then ethyl cinnamate. [] This suggests that the aldehyde group contributes significantly to the repellency, while the ester moiety may influence the potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)